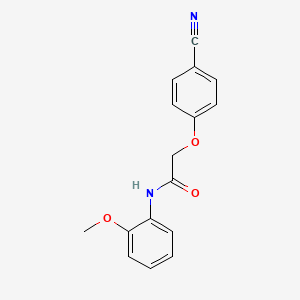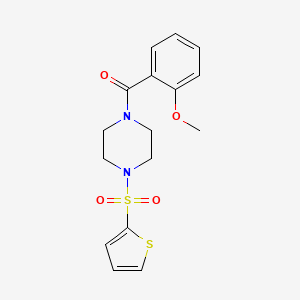![molecular formula C20H16N4O2 B5703613 3-[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]-2-(3-nitrophenyl)acrylonitrile](/img/structure/B5703613.png)
3-[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]-2-(3-nitrophenyl)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]-2-(3-nitrophenyl)acrylonitrile, also known as DPA-714, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of pyrrole-based ligands, which are known for their ability to bind to specific receptors in the brain and modulate their activity.
Mécanisme D'action
The exact mechanism of action of 3-[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]-2-(3-nitrophenyl)acrylonitrile is not fully understood, but it is believed to involve the modulation of TSPO activity. TSPO is involved in several cellular processes, including steroidogenesis, apoptosis, and immune response. By binding to TSPO, this compound may modulate these processes and affect the activity of microglia and astrocytes.
Biochemical and Physiological Effects:
Several studies have investigated the biochemical and physiological effects of this compound in animal models and in vitro systems. These studies have shown that this compound can modulate the activity of microglia and astrocytes, leading to a reduction in neuroinflammation and oxidative stress. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]-2-(3-nitrophenyl)acrylonitrile is its selectivity for TSPO, which allows for specific modulation of microglia and astrocyte activity. This compound has also been shown to have a good safety profile and low toxicity in animal models. However, the synthesis of this compound is a complex process that requires specialized equipment and expertise in organic chemistry. Additionally, the exact mechanism of action of this compound is not fully understood, which limits its potential applications in scientific research.
Orientations Futures
Several future directions for research on 3-[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]-2-(3-nitrophenyl)acrylonitrile have been proposed. One area of interest is the development of new synthetic methods for this compound and related compounds, which could improve the yield and purity of the final product. Another area of interest is the investigation of the potential therapeutic applications of this compound in neurological disorders, such as Alzheimer's disease and traumatic brain injury. Finally, further studies are needed to elucidate the exact mechanism of action of this compound and its effects on microglia and astrocyte activity.
Méthodes De Synthèse
The synthesis of 3-[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]-2-(3-nitrophenyl)acrylonitrile involves several steps, starting from commercially available starting materials. The first step involves the synthesis of a pyrrole intermediate, which is then coupled with a nitrophenylacrylonitrile derivative to yield the final product. The synthesis of this compound is a complex process that requires expertise in organic chemistry and access to specialized equipment.
Applications De Recherche Scientifique
3-[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]-2-(3-nitrophenyl)acrylonitrile has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to bind selectively to the translocator protein (TSPO), which is expressed in high levels in activated microglia and astrocytes. TSPO has been implicated in several neuroinflammatory processes, and its modulation has been proposed as a potential therapeutic strategy for several neurological disorders.
Propriétés
IUPAC Name |
(E)-3-(2,5-dimethyl-1-pyridin-3-ylpyrrol-3-yl)-2-(3-nitrophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2/c1-14-9-17(15(2)23(14)20-7-4-8-22-13-20)10-18(12-21)16-5-3-6-19(11-16)24(25)26/h3-11,13H,1-2H3/b18-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPQHKBLCVRMBNX-ZDLGFXPLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CN=CC=C2)C)C=C(C#N)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1C2=CN=CC=C2)C)/C=C(/C#N)\C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-(2-methoxyphenyl)-4-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}piperazine](/img/structure/B5703569.png)



![4-isopropyl-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5703606.png)

![ethyl {[3-(4-fluorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B5703619.png)
![N-(2-thienylmethyl)-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5703626.png)
